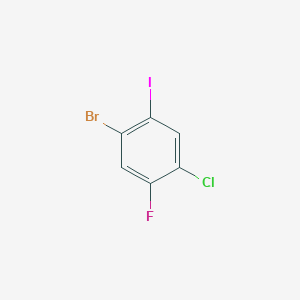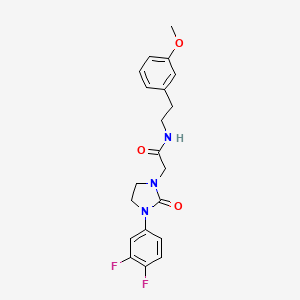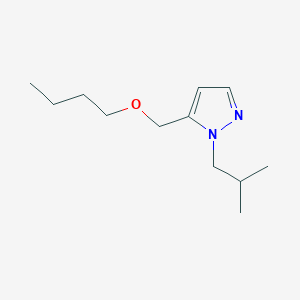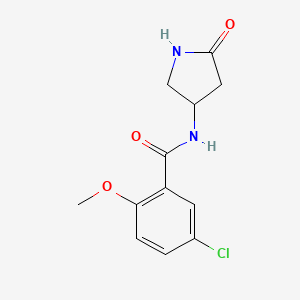
1-Bromo-4-chloro-5-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1-Bromo-4-chloro-5-fluoro-2-iodobenzene can be synthesized through various methods, including electrophilic aromatic substitution, organometallic reactions, and palladium-catalyzed cross-coupling reactions.Molecular Structure Analysis
The molecular formula of this compound is C6H2BrClFI. The InChI code is 1S/C6H2BrClFI/c7-3-1-4 (8)5 (9)2-6 (3)10/h1-2H .Chemical Reactions Analysis
The compound is highly reactive and exhibits excellent thermal stability. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a pale-yellow crystalline solid substance with a molar mass of 335.34 g/mol. It is insoluble in water but soluble in organic solvents, including DMSO and DMF. It has a melting point of approximately 126-129 ℃.Applications De Recherche Scientifique
Vibrational Spectra Analysis
The vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have been explored using mass-analyzed threshold ionization spectrometry. This study provides insights into the electronic states and vibrational bands of these compounds, offering valuable information for the understanding of 1-Bromo-4-chloro-5-fluoro-2-iodobenzene in similar contexts (Kwon, Kim & Kim, 2002).
Electrochemical Fluorination
Research on the electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4-fluorobenzene, highlights the mechanisms and side-reactions involved in such processes. This study is crucial for understanding the chemical transformations of this compound in electrochemical environments (Horio et al., 1996).
SNAr Reactions in Solvents
The SNAr reactions of various halobenzenes, including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, have been analyzed to understand the influence of steric and electronic effects. This research is significant for predicting the reactivity of this compound in similar substitution reactions (Onyido & Hirst, 1991).
Radiolysis Studies
Studies on the radiolysis of dihalobenzenes, including 1-bromo- and 1-chloro-iodobenzene, provide insights into the formation of halide ions and the interaction of radicals with halobenzenes. This research is relevant to understanding the radiation chemistry of this compound (Naik & Mohan, 2005).
Complex Formation with Cyclodextrins
Research on the complex formation of cyclodextrin with halobenzenes, including fluoro-, chloro-, bromo-, and iodobenzene, in aqueous medium sheds light on the interactions involving this compound with similar molecules in aqueous environments (Takuma, Deguchi & Sanemasa, 1990).
Halogenation Processes
Studies on the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts provide a framework for understanding the chemical behavior and potential transformations of this compound under similar conditions (Bovonsombat & Mcnelis, 1993).
Sonolysis Studies
The sonolysis of monohalogenated benzenes, including fluoro-, chloro-, bromo-, and iodobenzene, provides insights into the degradation mechanisms and products. This research is important for understanding the environmental fate and breakdown pathways of this compound (Drijvers, Van Langenhove & Herrygers, 2000).
Photoreactions with Cyclopentene
Research on the photoreactions of halogenobenzenes, including chloro-, bromo-, and iodo-benzenes, with cyclopentene, informs on the possible photoreactive behavior of this compound (Bryce-smith, Dadson & Gilbert, 1980).
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJINSLCFCXWQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)
![Methyl 2-chlorobenzo[d]oxazole-7-carboxylate](/img/structure/B2630914.png)

![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)


![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)


![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)
![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)
![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)